
1-Acenaphthenone
Overview
Description
1-Acenaphthenone is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of acenaphthene, characterized by the presence of a ketone functional group. This compound is a white crystalline solid with a faint blue fluorescence. It is primarily used as an intermediate in the synthesis of various chemical compounds, including dyes, pharmaceuticals, and pesticides.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acenaphthenone can be synthesized through several methods. One common method involves the oxidation of acenaphthene using various oxidizing agents. Another method is the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride . Additionally, acenaphthenone can be prepared by the reduction of acenaphthenequinone oxime .
Industrial Production Methods
Industrial production of acenaphthenone typically involves the oxidation of acenaphthene, which is obtained from coal tar. The oxidation process can be carried out using oxidizing agents such as potassium permanganate or chromic acid . The resulting acenaphthenone is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Acenaphthenone undergoes various chemical reactions, including oxidation, reduction, substitution, and condensation reactions. Some of the common reactions include:
Oxidation: This compound can be oxidized to acenaphthenequinone using oxidizing agents like potassium permanganate.
Reduction: Reduction of acenaphthenone can yield acenaphthene.
Substitution: This compound can undergo substitution reactions with nucleophiles, such as arylhydrazines, to form mono(arylhydrazino)acenaphthenones.
Condensation: This compound can participate in condensation reactions with active methylene compounds and aldehydes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Arylhydrazines.
Condensation Reagents: Active methylene compounds, aldehydes.
Major Products Formed
Oxidation: Acenaphthenequinone.
Reduction: Acenaphthene.
Substitution: Mono(arylhydrazino)acenaphthenones.
Condensation: Various heterocyclic compounds.
Scientific Research Applications
Bioremediation Applications
1-Acenaphthenone plays a significant role in bioremediation strategies aimed at detoxifying contaminated environments. It is utilized as a model compound for studying the biodegradation capabilities of various microorganisms.
Case Study: Biodegradation of Acenaphthenone
- Objective : To investigate the degradation pathways of this compound by specific bacterial cultures.
- Methodology : Researchers employed stable isotope labeling with acenaphthene to track biodegradation processes using NMR spectroscopy. The study demonstrated that specific bacteria could effectively degrade acenaphthenone, highlighting its potential in bioremediation strategies for polycyclic aromatic hydrocarbons (PAHs) .
- Results : The study found that the presence of acenaphthenone facilitated the growth of microbial communities capable of degrading complex hydrocarbon mixtures, thus enhancing bioremediation efficiency .
Environmental Monitoring
The presence and concentration of this compound in environmental samples can serve as an indicator of PAH pollution levels.
Data Table: Concentration Levels in Environmental Samples
Sample Type | Concentration (ng/g dw) |
---|---|
Sediments (Persian Gulf) | 43.41 |
Soil Samples | Varies by location |
This data indicates that this compound is a relevant marker for assessing ecological risks associated with PAH contamination .
Organic Synthesis
In organic chemistry, this compound is utilized as a precursor for synthesizing various compounds, including acenaphthenequinones. These derivatives have applications in pharmaceuticals and material science.
Synthesis Pathways
- Reactions with Nucleophiles : this compound reacts with various nucleophiles to produce α,β-unsaturated ketones and other derivatives. For example, reactions with phosphoranes yield methylene-acenaphthenones, which can be further functionalized .
- Applications in Material Science : The synthesized derivatives are explored for their potential use in developing advanced materials due to their unique electronic properties.
Catalytic Applications
Recent studies have investigated the catalytic properties of this compound derivatives in carbonization processes.
Case Study: Catalytic Carbonization
- Objective : To synthesize CMK-1 from acenaphthene and evaluate its electrochemical properties.
- Findings : The resulting CMK-1 electrodes exhibited promising performance characteristics for energy storage applications, indicating potential uses in battery technology .
Adsorption Studies
Research has shown that activated carbon can effectively adsorb acenaphthene from wastewater, highlighting its importance in wastewater treatment technologies.
Data Table: Adsorption Efficiency
Activated Carbon Type | Adsorption Capacity (mg/g) |
---|---|
Granular AC | High |
Powdered AC | Moderate |
This demonstrates the practical application of this compound in developing efficient water purification systems .
Mechanism of Action
The mechanism of action of acenaphthenone and its derivatives involves various molecular targets and pathways. For example, acenaphthenone derivatives can act as inhibitors of specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
1-Acenaphthenone can be compared with other similar compounds, such as acenaphthenequinone and acenaphthylene. These compounds share a similar polycyclic aromatic structure but differ in their functional groups and reactivity. This compound is unique due to its ketone functional group, which imparts distinct chemical properties and reactivity .
Similar Compounds
Acenaphthenequinone: An oxidized derivative of acenaphthene with a quinone functional group.
Acenaphthylene: A polycyclic aromatic hydrocarbon with an ethylene bridge.
Biological Activity
1-Acenaphthenone, a polycyclic aromatic compound, is known for its diverse biological activities, including antitumor, antimicrobial, and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its acenaphthene backbone with a ketone functional group. Its molecular formula is , and it has a molecular weight of 184.19 g/mol. The compound exhibits unique physical properties that contribute to its biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound and its derivatives. A significant investigation involved synthesizing various acenaphthene derivatives and evaluating their cytotoxic effects against several human cancer cell lines.
Table 1: Antitumor Activity of Acenaphthene Derivatives
The study demonstrated that derivative 3c exhibited comparable antitumor activity to the standard drug Adriamycin, indicating the potential of acenaphthenone derivatives in cancer therapy.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have reported significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Bacillus subtilis | Higher than controls |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Biodegradation and Environmental Impact
Research indicates that this compound can be biodegraded by specific microbial cultures, which is crucial for environmental remediation efforts. A study involving the CREOMIX mixed culture demonstrated effective degradation of acenaphthene compounds, including this compound.
Table 3: Biodegradation Rates of Acenaphthene Compounds
Compound | Initial Concentration (mg/L) | Degradation Rate (%) | Reference |
---|---|---|---|
Acenaphthene | 25 | >90 | |
[13C]Acenaphthene | 25 | >85 | |
This compound | Not specified | Significant |
This capability highlights the importance of utilizing microbial bioremediation techniques to mitigate pollution caused by polycyclic aromatic hydrocarbons.
Case Studies
Several case studies have explored the biological activity of acenaphthene derivatives in various contexts:
- Antitumor Studies : A study evaluated the efficacy of multiple acenaphthene derivatives on different cancer cell lines, revealing promising results in inhibiting tumor growth.
- Bioremediation Applications : Research demonstrated successful biodegradation of acenaphthene compounds in contaminated environments, showcasing the potential for bioremediation strategies using indigenous microbial populations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-acenaphthenone, and how do reaction conditions influence yield and purity?
- This compound is synthesized via oxidation of acenaphthene using chromium trioxide (CrO₃) in acetic acid, yielding ~70–80% under controlled conditions . Alternative methods include microbial oxidation by Beijerinckia spp., producing this compound as a metabolite during fluoranthene degradation . Key variables affecting yield include temperature (optimal range: 60–80°C), solvent polarity, and catalyst stoichiometry. Purity is validated via GC-MS and NMR, with impurities often linked to overoxidation byproducts .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H-NMR (400 MHz in CDCl₃) reveals distinct aromatic proton signals at δ 7.8–8.2 ppm and carbonyl resonance at δ 2.9 ppm . UV-Vis spectroscopy shows absorbance maxima at 245 nm and 290 nm, attributed to π→π* transitions . GC-MS (EI mode) identifies the molecular ion peak at m/z 168 (C₁₂H₈O) and fragmentation patterns (e.g., m/z 139 from CO loss) . HPLC with UV detection (C18 column, methanol/water mobile phase) is used for quantification in environmental samples .
Q. How is this compound detected and quantified in environmental matrices?
- Solid-phase extraction (SPE) followed by GC-MS is standard for air/water samples, with detection limits of 0.1–1.0 ng/L . For microbial degradation studies, LC-MS/MS provides higher sensitivity in complex matrices . Calibration curves (linear range: 1–100 µg/mL) and internal standards (e.g., deuterated analogs) mitigate matrix effects .
Advanced Research Questions
Q. What mechanistic insights explain this compound formation during OH-initiated acenaphthylene degradation?
- Theoretical DFT studies reveal a two-step pathway: (1) H-atom migration from the OH-adduct intermediate (P5) to form a triatomic transition state (barrier: 36.44 kcal/mol), followed by (2) H elimination to yield this compound (P12) as the thermodynamically stable product (ΔG = −34.7 kcal/mol vs. alternative isomers) . Experimental validation via laser flash photolysis confirms rate constants (~10¹⁰ M⁻¹s⁻¹) consistent with computational predictions .
Q. How does this compound function as an intermediate in polycyclic aromatic hydrocarbon (PAH) oxidation?
- In flames and atmospheric aerosols, this compound arises from acenaphthene oxidation via radical-mediated pathways. Its presence correlates with oxygen-deficient conditions (e.g., φ = 1.8 benzene flames), where it precedes larger oxy-PAHs like benzanthrone . In microbial systems, Pseudomonas aeruginosa DN1 produces this compound via dioxygenase-mediated cleavage of fluoranthene, implicating it in catabolic pathways for PAH mineralization .
Q. What challenges arise in differentiating this compound from structural isomers in analytical workflows?
- Co-elution with acenaphthene-quinone or 9-fluorenone is common in GC-MS. Resolution requires optimized columns (e.g., DB-5ms, 30 m × 0.25 mm ID) and tandem MS/MS transitions (e.g., m/z 168→139 for this compound) . NMR coupling constants (e.g., J = 8.5 Hz for adjacent protons) and IR carbonyl stretches (1680–1700 cm⁻¹) further aid differentiation .
Q. How do contradictions in degradation kinetics data for this compound inform experimental design?
- Discrepancies in reported half-lives (e.g., 2–24 hours in atmospheric vs. aqueous phases) stem from variable OH radical concentrations and matrix effects . Controlled smog chamber studies (e.g., T = 298 K, [OH] = 1×10⁶ molecules/cm³) and isotopically labeled tracers (e.g., ¹³C-1-acenaphthenone) are critical for reconciling data .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound concentration data in environmental studies?
- Multivariate analysis (PCA, ANOVA) identifies spatial/temporal trends, while Monte Carlo simulations quantify uncertainty in low-concentration datasets . For microbial degradation kinetics, nonlinear regression (e.g., Michaelis-Menten models) fits substrate depletion curves .
Q. How can researchers optimize protocols for synthesizing this compound derivatives for mechanistic studies?
- Functionalization (e.g., bromination at C3/C6) requires electrophilic substitution under FeBr₃ catalysis, monitored via in-situ FTIR for intermediate trapping . Deuterated analogs (e.g., this compound-d8) are synthesized using D₂O/acidic conditions, with purity assessed via isotopic abundance ratios in HRMS .
Q. Data Reporting Standards
Properties
IUPAC Name |
2H-acenaphthylen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIOAKUBCTDES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176885 | |
Record name | 1-Acenaphthenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2235-15-6 | |
Record name | 1(2H)-Acenaphthylenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2235-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acenaphthenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acenaphthenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Acenaphthenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Acenaphthenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-acenaphthylen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-ACENAPHTHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QD8CCK3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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